1-(6-Chloropyridazin-3-yl)piperidin-4-amine hydrochloride

aqueous solubility salt selection assay reproducibility

1-(6-Chloropyridazin-3-yl)piperidin-4-amine hydrochloride (CAS 1185310-92-2) is a heterocyclic building block comprising a 6-chloropyridazine core linked to a piperidin-4-amine moiety, supplied as the mono-hydrochloride salt (C₉H₁₄Cl₂N₄, MW 249.14 g/mol). The compound presents a free primary amine handle (H-bond donor count = 1; topological polar surface area = 55 Ų) suitable for amide coupling, reductive amination, or urea formation.

Molecular Formula C9H14Cl2N4
Molecular Weight 249.14 g/mol
CAS No. 1185310-92-2
Cat. No. B11863267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloropyridazin-3-yl)piperidin-4-amine hydrochloride
CAS1185310-92-2
Molecular FormulaC9H14Cl2N4
Molecular Weight249.14 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C2=NN=C(C=C2)Cl.Cl
InChIInChI=1S/C9H13ClN4.ClH/c10-8-1-2-9(13-12-8)14-5-3-7(11)4-6-14;/h1-2,7H,3-6,11H2;1H
InChIKeyDSZHCSPURVWAAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Chloropyridazin-3-yl)piperidin-4-amine hydrochloride (CAS 1185310-92-2): Procurement-Relevant Structural and Functional Profile


1-(6-Chloropyridazin-3-yl)piperidin-4-amine hydrochloride (CAS 1185310-92-2) is a heterocyclic building block comprising a 6-chloropyridazine core linked to a piperidin-4-amine moiety, supplied as the mono-hydrochloride salt (C₉H₁₄Cl₂N₄, MW 249.14 g/mol) [1]. The compound presents a free primary amine handle (H-bond donor count = 1; topological polar surface area = 55 Ų) suitable for amide coupling, reductive amination, or urea formation . The 6-chloropyridazine scaffold is recognised as a privileged motif in medicinal chemistry, appearing in kinase inhibitor programs targeting BTK, AXL, and EGFR/HER2 [2]. The hydrochloride salt form confers enhanced aqueous solubility and solid-state stability relative to the free base (CAS 100241-10-9), which is critical for reproducible biological assay preparation .

Why Generic Substitution of 1-(6-Chloropyridazin-3-yl)piperidin-4-amine hydrochloride (1185310-92-2) Introduces Experimental Risk


Substituting the mono-hydrochloride salt (1185310-92-2) with the free base (100241-10-9), the regioisomeric 3-amine (1185310-99-9), the dihydrochloride (1984117-56-7), or the methanol analog (1094223-48-9) can introduce uncontrolled variability in solubility, reaction stoichiometry, and biological target engagement. The free base (LogP 1.82) exhibits markedly lower aqueous solubility than the hydrochloride, potentially compromising assay reproducibility and requiring additional solubilisation steps . The 3-amine regioisomer presents a different exit vector for the piperidine nitrogen, which can alter binding geometry in ATP-competitive kinase inhibitor design . The dihydrochloride salt has a different chloride stoichiometry (MW 285.6 vs 249.14), which can lead to dosing errors if not precisely accounted for . The methanol analog replaces the nucleophilic amine with a hydroxyl group, eliminating the most commonly exploited synthetic handle for library synthesis .

Quantitative Differentiation Evidence for 1-(6-Chloropyridazin-3-yl)piperidin-4-amine hydrochloride (1185310-92-2) vs. Closest Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Formulation Readiness Comparison

The mono-hydrochloride salt (1185310-92-2) provides a defined, readily ionisable form that enhances aqueous solubility compared to the free base (100241-10-9). While direct experimental solubility comparison data for this specific pair are not publicly available, the well-established pharmaceutical salt principle predicts that protonation of the piperidine amine (predicted pKa ~9–10) significantly increases water solubility [1]. The free base carries a computed LogP of 1.82 and a topological PSA of 55.04 Ų, indicating moderate lipophilicity that limits aqueous dissolution without salt formation . Procurement of the pre-formed hydrochloride eliminates the need for in situ HCl addition, reducing weighing errors and batch-to-batch variability in biological assay preparation.

aqueous solubility salt selection assay reproducibility

4-Amine vs. 3-Amine Regioisomer: Divergent Synthetic Vectors for Kinase Inhibitor Design

The 4-amine substitution on the piperidine ring (1185310-92-2) projects the primary amine in a para-like orientation relative to the chloropyridazine plane, whereas the 3-amine regioisomer (1185310-99-9) presents a meta-like vector. This topological difference directly impacts the geometry of derived amides, ureas, and sulfonamides. In the context of ATP-competitive kinase inhibitor design, the chloropyridazine ring often occupies the adenine-binding pocket, while the piperidine 4-substituent extends toward the solvent-exposed region or the ribose pocket [1]. Derivatives built on the 6-chloropyridazin-3-yl scaffold have demonstrated kinase inhibitory activity; for example, a closely related analog (BDBM313031) incorporating the 6-chloropyridazin-3-yl group showed an IC₅₀ of 5.5 μM against tyrosine-protein kinase receptor UFO (AXL) . The 4-amine regioisomer provides a more extended, linear trajectory for reaching distal binding pockets compared to the 3-amine, which may be preferred when targeting kinases with deeper ATP sites.

regiochemistry kinase inhibitor structure-activity relationship

Mono-Hydrochloride vs. Dihydrochloride: Stoichiometric Precision for Synthetic Chemistry Workflows

The mono-hydrochloride salt (1185310-92-2, MW 249.14, C₉H₁₄Cl₂N₄) contains exactly one equivalent of HCl per molecule of free base, whereas the dihydrochloride (1984117-56-7, MW 285.6, C₉H₁₅Cl₃N₄) contains two equivalents . This stoichiometric difference becomes significant when the compound is used as a synthetic intermediate in reactions where the free amine is required as a nucleophile (e.g., amide coupling, reductive amination). With the dihydrochloride, two equivalents of base must be added to liberate the free amine; imprecise base addition can lead to incomplete neutralisation or excess base interfering with subsequent reactions. The mono-hydrochloride simplifies the deprotonation step, requiring only one equivalent of base, and reduces the risk of over-basification that can promote side reactions such as epimerisation or elimination .

salt stoichiometry synthetic intermediate mass balance

Primary Amine vs. Hydroxyl Analog: Synthetic Utility for Library Enumeration

The primary amine of 1185310-92-2 enables direct, high-yielding amide bond formation, sulfonamide synthesis, and reductive amination without pre-activation. In contrast, the methanol analog (1-(6-chloropyridazin-3-yl)piperidin-4-yl)methanol, CAS 1094223-48-9, C₁₀H₁₄ClN₃O, MW 227.69) requires conversion to a leaving group (e.g., mesylate, bromide) before nucleophilic displacement can occur, adding one to two synthetic steps and reducing overall yield . The amine also participates in urea and thiourea formation, Buchwald-Hartwig coupling, and diazotisation chemistry, all of which are inaccessible to the alcohol. In medicinal chemistry campaigns targeting kinase ATP sites, the amine-derived amide linker (N–C=O) provides a different hydrogen-bonding profile and conformational preference compared to the alcohol-derived ester or ether linker (O–C=O or O–C), which can impact target binding [1].

synthetic handle library synthesis functional group interconversion

Chloropyridazine Scaffold in Anticancer Kinase Programs: Class-Level Precedent Supporting Procurement Rationale

The 6-chloropyridazine core is a validated privileged scaffold in anticancer medicinal chemistry. A 2019 study by El-Sayed et al. evaluated 33 6-chloropyridazin-3-yl hydrazones and triazolo[4,3-b]pyridazines against three human cancer cell lines, with the most active compounds (4f, 4j, 4q) showing IC₅₀ values of 1.14–21.2 μM, and achieving 2- to 9-fold selectivity for leukemia cell lines (SB-ALL, NALM-6) over breast adenocarcinoma (MCF-7) [1]. Separately, a 2025 in silico docking study of a 6-chloropyridazin-3-yl hydrazone demonstrated preferential binding to EGFR over HER2, suggesting a defined kinase selectivity profile [2]. These class-level findings support the use of 1185310-92-2 as a core building block for generating kinase-focused compound libraries. Importantly, direct comparative data isolating the contribution of the piperidin-4-amine hydrochloride moiety versus alternative cores are not yet available, and the above data reflect class-level, not compound-specific, evidence.

anticancer kinase inhibition privileged scaffold

Documented Role as an Antiviral Intermediate: Patent-Backed Synthetic Utility

U.S. Patent 5,001,125 (Janssen Pharmaceutica N.V., 1991) explicitly describes the synthesis of 1-(6-chloropyridazin-3-yl)piperidin-4-amine as a key intermediate in the preparation of anti-virally active pyridazinamines [1]. The patent procedure details the acid hydrolysis of ethyl [1-(6-chloro-3-pyridazinyl)-4-piperidinyl]carbamate using concentrated hydrochloric acid to yield the target amine hydrochloride . This establishes the compound as a validated synthetic intermediate with precedent in an industrial pharmaceutical patent, differentiating it from analogs lacking documented roles in patented therapeutic programs. The antiviral pyridazinamine class includes pirodavir (R 77975), a capsid-binding inhibitor with broad-spectrum activity against rhinovirus serotypes, underscoring the translational relevance of this chemical space [2].

antiviral patented intermediate pyridazinamine

Optimal Application Scenarios for 1-(6-Chloropyridazin-3-yl)piperidin-4-amine hydrochloride (1185310-92-2)


ATP-Competitive Kinase Inhibitor Library Synthesis Targeting AXL, BTK, or EGFR

Procurement of 1185310-92-2 is indicated when constructing a library of ATP-competitive kinase inhibitors built on a 6-chloropyridazine adenine-mimetic core. The 4-amine handle permits direct amide coupling to diverse carboxylic acid building blocks, while the chloropyridazine ring occupies the hinge-binding region [1]. The hydrochloride salt ensures consistent solubility for parallel synthesis in DMF or DMSO. The scaffold has demonstrated class-level cytotoxicity against leukemia cell lines (IC₅₀ 1.14–5.66 μM) and preferential EGFR docking [2].

Antiviral Pyridazinamine Lead Optimisation Following the Janssen Patent Route

For programs pursuing capsid-binding antiviral agents in the pyridazinamine class, 1185310-92-2 provides a patent-precedented intermediate that directly maps to the synthetic route described in U.S. Patent 5,001,125 [3]. The free amine can be elaborated via reductive amination or sulfonylation to generate analogs of pirodavir-like compounds, while the mono-hydrochloride form simplifies stoichiometric control during scale-up.

Fragment-Based Drug Discovery (FBDD) Requiring a Soluble, Aminofunctionalised Heterocyclic Fragment

With a molecular weight of 249.14 g/mol and a heavy atom count of 14, 1185310-92-2 falls within the typical fragment space (MW < 300). The hydrochloride salt provides the aqueous solubility necessary for fragment screening by NMR, SPR, or thermal shift assays, while the primary amine serves as a synthetic growth vector for fragment elaboration upon hit identification .

SAR Exploration of Piperidine Substitution Position in Kinase Binders

When systematically comparing the impact of the piperidine amine position on kinase selectivity, 1185310-92-2 (4-amine) should be procured alongside the 3-amine regioisomer (1185310-99-9) as a matched pair . The approximately 1 Å difference in the amine displacement vector can be exploited to probe steric and electronic requirements of the solvent-exposed region of kinase ATP sites.

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